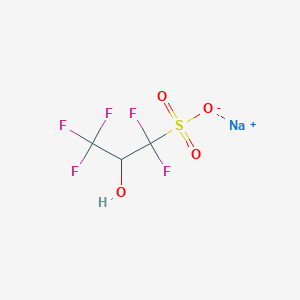
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate
描述
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H4F5NaO4S. It is known for its unique properties due to the presence of multiple fluorine atoms and a sulfonate group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H4F5OH+NaHSO3→C3H4F5NaO4S+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
化学反应分析
Types of Reactions
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution can produce various alkyl or acyl derivatives.
科学研究应用
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways.
相似化合物的比较
Similar Compounds
- Sodium 3-chloro-2-hydroxypropanesulfonate
- Sodium 2-hydroxy-3-methoxypropanesulfonate
- Sodium 1,1,3,3,3-pentafluoro-2-methoxypropanesulfonate
Uniqueness
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
属性
分子式 |
C3H2F5NaO4S |
|---|---|
分子量 |
252.09 g/mol |
IUPAC 名称 |
sodium;1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H3F5O4S.Na/c4-2(5,6)1(9)3(7,8)13(10,11)12;/h1,9H,(H,10,11,12);/q;+1/p-1 |
InChI 键 |
MCTUECRIKRXPET-UHFFFAOYSA-M |
规范 SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])O.[Na+] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-1,1-dimethylethyl [1-(fluorocarbonyl)propyl]-carbamate](/img/structure/B8436933.png)
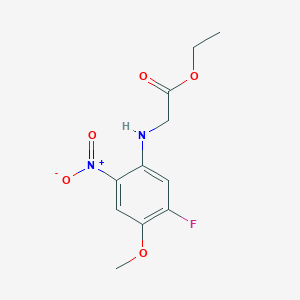
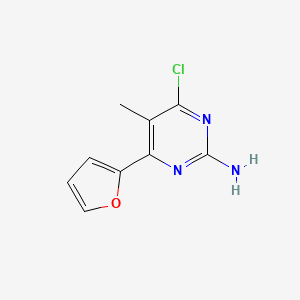
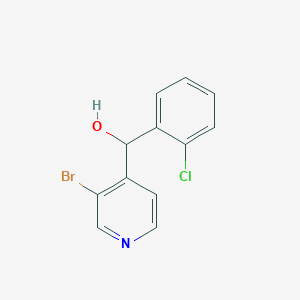
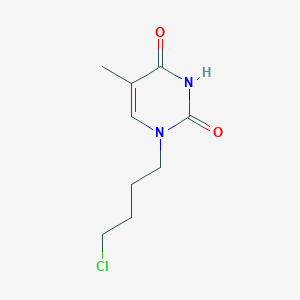
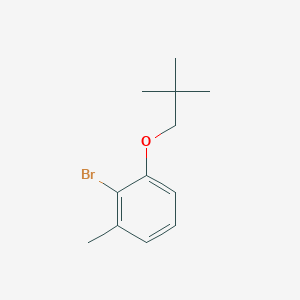
![8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B8436974.png)
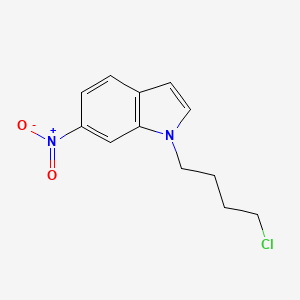
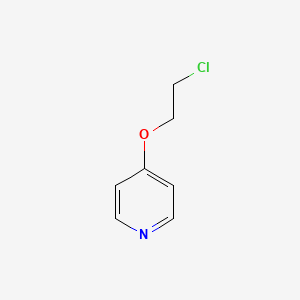
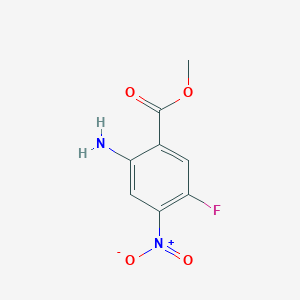
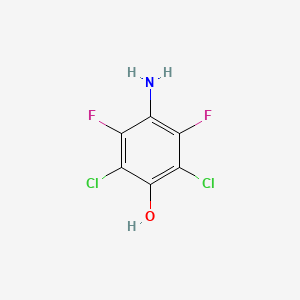
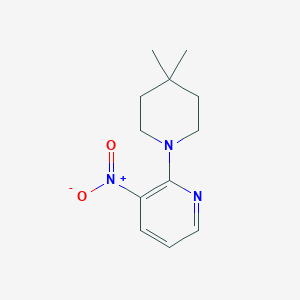
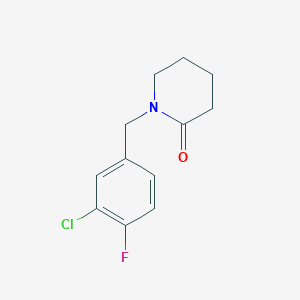
![[1,4]Benzodioxino[2,3-c]pyridazin-3-ylmethanol](/img/structure/B8437023.png)
